molecular formula C18H15Cl2N5OS B12139306 N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139306
M. Wt: 420.3 g/mol
InChI Key: RRRRXEWOXQJGPH-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 3,5-dichlorophenyl group, a prop-2-en-1-yl (allyl) substituent on the triazole ring, and a pyridin-4-yl moiety. Its molecular formula is C₁₉H₁₅Cl₂N₅OS, with an average molecular mass of 440.33 g/mol and a ChemSpider ID of 32768962 . The structure integrates a sulfanyl linker bridging the acetamide and triazole moieties, which is critical for its electronic and steric properties.

Properties

Molecular Formula

C18H15Cl2N5OS

Molecular Weight

420.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N5OS/c1-2-7-25-17(12-3-5-21-6-4-12)23-24-18(25)27-11-16(26)22-15-9-13(19)8-14(20)10-15/h2-6,8-10H,1,7,11H2,(H,22,26)

InChI Key

RRRRXEWOXQJGPH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=NC=C3

Origin of Product

United States

Biological Activity

N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group , a triazole derivative , and a sulfanyl linkage , which are critical for its biological activity. The presence of the pyridine and triazole rings enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Each step requires careful control of reaction conditions to maximize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi. For instance, structural analogs with similar moieties have been reported to possess antifungal properties against drug-resistant strains of Candida .
  • Anticancer Properties : Studies suggest that compounds with triazole and pyridine structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against S. aureus and other pathogens
AntifungalActive against drug-resistant Candida strains
AnticancerInhibits cancer cell proliferation

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to inhibit key enzymes involved in metabolic pathways. For example:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been shown to inhibit DHFR, thereby disrupting folate metabolism essential for DNA synthesis .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various diseases:

  • Antimicrobial Studies : A study conducted in 2023 demonstrated that derivatives similar to this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cancer Research : Research published in 2022 indicated that triazole derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Impact : Chlorine (electron-withdrawing) vs. methoxy/methyl (electron-donating) substituents modulate electronic effects and lipophilicity .
  • Pyridine Position: Pyridin-4-yl (para) vs.
  • Triazole Modifications : Allyl and ethyl groups influence conformational flexibility, while bulkier substituents (e.g., oxolane-methyl) may restrict rotation .

Physicochemical and Spectroscopic Properties

  • NMR Profiling : Comparative NMR studies of triazole-acetamides reveal that chemical shifts in regions corresponding to triazole and pyridine protons (δ 7.5–8.5 ppm) are highly conserved, indicating stable electronic environments. Variations in δ 2.5–4.0 ppm (allyl/alkyl substituents) highlight differences in steric environments .
  • Lumping Strategy : Compounds with analogous triazole cores and sulfanyl linkers are often grouped in computational models due to similar reactivity and solubility profiles .

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